molecular formula C8H14ClNO2 B2436131 (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride CAS No. 2400937-90-6

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2436131
CAS No.: 2400937-90-6
M. Wt: 191.66
InChI Key: KKGNNTRMDRNYDJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through the reaction of the pyrrolidine derivative with acrylonitrile followed by hydrolysis.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to propanoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    N-Methylpyrrolidine: Similar structure but lacks the prop-2-enoic acid moiety.

    Proline: An amino acid with a pyrrolidine ring.

Uniqueness

(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is unique due to the presence of both the pyrrolidine ring and the prop-2-enoic acid moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGMTVBUGKDCZ-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC1/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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